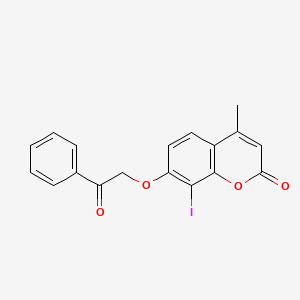![molecular formula C19H24N2O3 B6067270 N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6067270.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide, also known as ADAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADAH is a derivative of adamantanecarbohydrazide, which is a class of compounds known for their antiviral, antitumor, and anticonvulsant properties.
作用機序
The mechanism of action of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide may inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme thymidine kinase, which is essential for the replication of HSV-1 and HSV-2. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to decrease the expression of various genes involved in cancer cell proliferation, migration, and invasion. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to increase the expression of GABA receptors, leading to its anticonvulsant effects.
実験室実験の利点と制限
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to exhibit low toxicity, making it a safer alternative to other antiviral, antitumor, and anticonvulsant drugs. However, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
The potential therapeutic applications of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide are vast, and several future directions can be explored. One area of research could be the development of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide derivatives with improved solubility and bioavailability. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide can be used in combination with other drugs to enhance its therapeutic effects. Furthermore, the mechanism of action of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide needs to be further elucidated to identify potential targets for drug development. Finally, the efficacy of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide in animal models needs to be investigated to determine its potential for clinical translation.
Conclusion:
In conclusion, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide (N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide) is a chemical compound that has shown potential therapeutic applications. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide exhibits antiviral, antitumor, and anticonvulsant activity and has several advantages for lab experiments. Future research can explore the development of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide derivatives, the identification of potential targets for drug development, and the efficacy of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide in animal models. Overall, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide is a promising compound that can pave the way for the development of new drugs for various diseases.
合成法
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dihydroxybenzaldehyde with adamantanecarbohydrazide in the presence of a suitable catalyst. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy.
特性
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11(16-3-2-15(22)7-17(16)23)20-21-18(24)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14,22-23H,4-6,8-10H2,1H3,(H,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOXOQVOAIOCIT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)
![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)


![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6067245.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6067255.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B6067257.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)
![2-ethoxy-4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6067278.png)